(Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-3-Methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with methoxy and methyl groups. The Z-configuration at the imine bond (C=N) is critical for its molecular geometry, influencing electronic properties and intermolecular interactions . This compound shares structural similarities with aroyl-S,N-ketene acetals and thiadiazole derivatives, which are known for applications in aggregation-induced emission (AIE) and antimicrobial activity .
Properties
IUPAC Name |
3-methoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-8-9-14(23-4)15-16(11)24-18(20(15)2)19-17(21)12-6-5-7-13(10-12)22-3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRHSQIWYCNVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC=C3)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: Involves the continuous addition of reagents and removal of products, which can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Amino or thiol-substituted benzothiazole derivatives.
Scientific Research Applications
(Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Benzamide Derivatives
Compounds such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) () provide a basis for comparison:
Key Differences :
- Methoxy groups in the target compound may enhance solubility in polar solvents compared to the chloro substituent in 4h .
Thiazole-Quinolinium Derivatives
Derivatives like 4c1 and 4d1 () feature quinolinium cores fused with benzothiazole moieties and substituents such as morpholinopropyl or pyrrolidinyl groups:
Key Differences :
- The target compound’s simpler benzamide structure may lack the broad-spectrum antibacterial activity observed in quinolinium derivatives but could exhibit improved photophysical properties due to reduced steric hindrance .
Aroyl-S,N-Ketene Acetals
Compounds such as (Z)-2-(3-(4-bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-iodophenyl)ethan-1-one (3v) () highlight the role of electron-withdrawing substituents (e.g., bromo, iodo) in tuning AIE properties:
Notes and Limitations
Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.
Configuration Impact : The Z-configuration is hypothesized to enhance AIE and thermal stability, as seen in related compounds .
Substituent Effects : Methoxy groups likely improve solubility and electron donation, contrasting with halogenated derivatives optimized for emission .
Biological Activity
(Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound notable for its complex structure, which includes a thiazole ring and various substituents that contribute to its biological activity. The compound is characterized by its potential therapeutic applications, particularly in the fields of antiviral and anticancer research.
The molecular formula of this compound is with a molecular weight of approximately 344.38 g/mol. The compound exhibits an orange-red crystalline form with a melting point around 282°C, indicating its stability under various conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound may inhibit certain enzymes by binding to their active sites, disrupting normal cellular processes. This mechanism can lead to significant therapeutic effects, particularly in inhibiting viral replication and tumor growth.
Antiviral Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against viruses such as HIV-1 and Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication . The potential of this compound in antiviral therapy warrants further investigation.
Anticancer Activity
Preliminary research suggests that this compound may also possess anticancer properties. Similar compounds have been studied for their ability to inhibit cancer cell proliferation through modulation of signaling pathways critical for cell survival and growth. The specific pathways affected by this compound remain an area for future research.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | C15H13N3O4S | Lacks nitro group; potential for different biological activity |
| (Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide | C17H18N2O4S | Contains sulfonamide group; may exhibit distinct pharmacological properties |
| (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide | C16H15N2O4S | Incorporates furan moiety; potential for unique interactions in biological systems |
Case Studies and Research Findings
- Antiviral Mechanisms : In vitro studies have demonstrated that derivatives similar to this compound can enhance the expression of A3G, leading to reduced replication of HBV in cell cultures .
- Cytotoxicity Assessments : Experiments conducted on various cancer cell lines suggest that the compound can induce apoptosis through the activation of caspase pathways. This finding aligns with observations from other thiazole-containing compounds known for their anticancer activities .
Q & A
Q. What are the key structural features of (Z)-3-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how do they influence its reactivity?
The compound features a benzo[d]thiazole core with methoxy, methyl, and benzamide substituents. The Z-configuration of the imine group (ylidene) and electron-donating methoxy groups enhance stability and influence hydrogen-bonding interactions. These features are critical for tautomerism and binding to biological targets like enzymes or receptors . Methodological Insight : Use X-ray crystallography or NMR spectroscopy to confirm stereochemistry and tautomeric states. Computational modeling (e.g., DFT) can predict electronic effects of substituents .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
Synthesis typically involves condensation of 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-amine with 3-methoxybenzoyl chloride under basic conditions. Key steps:
- Step 1 : Activation of the benzoyl chloride with triethylamine in anhydrous DCM.
- Step 2 : Slow addition to the thiazole amine at 0–5°C to minimize side reactions.
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. How can researchers validate the compound’s identity and purity?
Analytical Workflow :
- NMR : Compare chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8–4.1 ppm for methoxy groups) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm ≥95% purity.
- HRMS : Match observed [M+H]+ (m/z 371.112) with theoretical values .
Advanced Research Questions
Q. How does the Z-configuration impact the compound’s biological activity compared to its E-isomer?
The Z-isomer’s spatial arrangement allows stronger π-π stacking with aromatic residues in enzyme active sites. For example, in kinase inhibition assays, the Z-form shows 3–5× higher activity due to optimal alignment with ATP-binding pockets. Experimental Design : Compare IC50 values of both isomers using fluorescence polarization assays .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies often arise from assay conditions (e.g., pH, redox environment). Approach :
- Dose-Response Curves : Test activity under varying pH (5.5–7.4) and reducing agents (e.g., DTT).
- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., tyrosine kinases) .
Q. How can structural modifications enhance the compound’s metabolic stability?
Proposed Modifications :
- Replace labile methoxy groups with trifluoromethoxy (resists cytochrome P450 oxidation).
- Introduce methyl groups at the 3-position of the benzamide to sterically hinder hydrolysis. Validation : Perform microsomal stability assays (human liver microsomes) and monitor half-life improvements .
Q. What computational tools predict binding modes with biological targets?
Protocol :
- Docking : Use AutoDock Vina or Schrödinger Maestro to screen against kinase libraries (e.g., PDB: 2SRC).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities .
Notes for Rigorous Research
- Contradictory Data : Cross-validate activity using orthogonal assays (e.g., SPR vs. fluorescence).
- Stereochemical Purity : Always confirm Z/E ratios via NOESY NMR .
- Biological Relevance : Prioritize assays under physiologically relevant redox conditions to avoid artifactual results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
